![molecular formula C7H13NO B13498950 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13498950.png)
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-azabicyclo[221]heptan-6-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often include the use of cyclopentenes as starting materials, which undergo aminoacyloxylation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include electrophilic reagents, oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), and reducing agents . The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation with MCPBA can lead to the formation of epoxides , while substitution reactions can introduce various functional groups into the bicyclic structure.
Applications De Recherche Scientifique
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol can be compared with other bicyclic compounds that contain nitrogen atoms within their ring structures. Similar compounds include:
2-Azabicyclo[2.2.1]heptane: Lacks the methyl group at the 6-position.
6-Methyl-2-azabicyclo[2.2.1]heptane: Lacks the hydroxyl group at the 6-position.
2-Azabicyclo[2.2.1]heptan-6-one: Contains a carbonyl group instead of a hydroxyl group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
6-methyl-2-azabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C7H13NO/c1-7(9)3-5-2-6(7)8-4-5/h5-6,8-9H,2-4H2,1H3 |
Clé InChI |
CIYIZPYNPZCZHE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CC1NC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


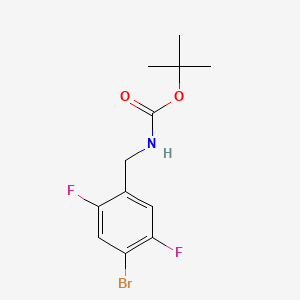
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid](/img/structure/B13498872.png)
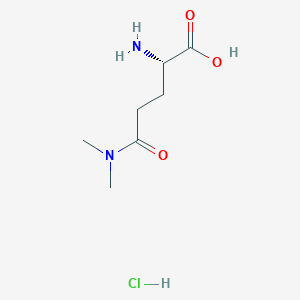
![2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B13498879.png)

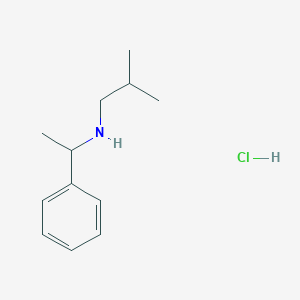
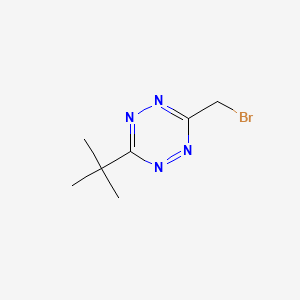
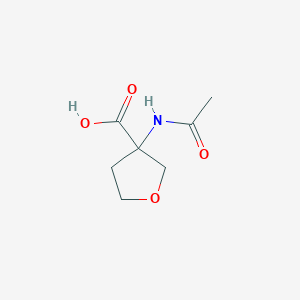
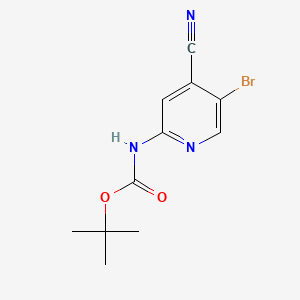
![5-Azaspiro[2.4]heptan-7-one](/img/structure/B13498921.png)
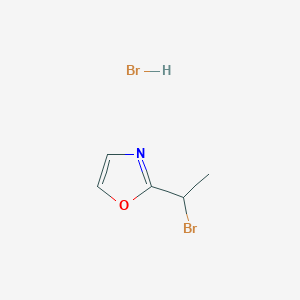
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13498930.png)
![3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13498932.png)
![(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13498942.png)
